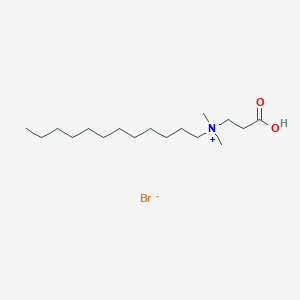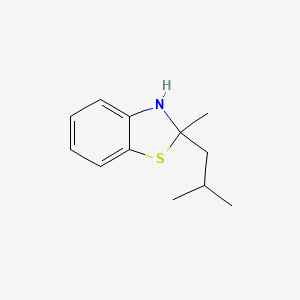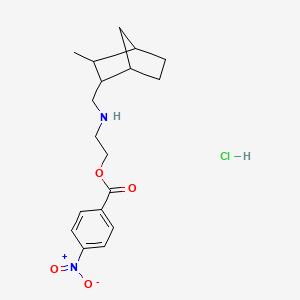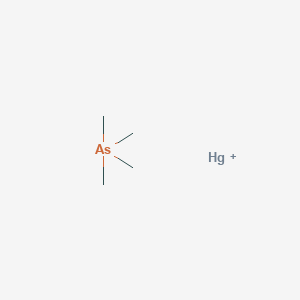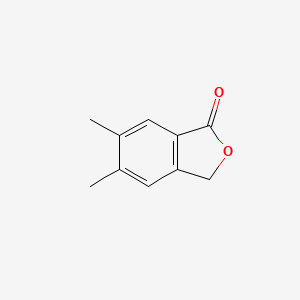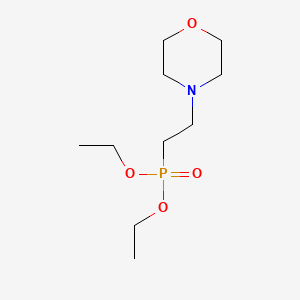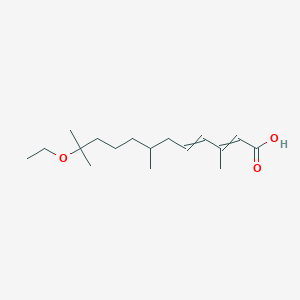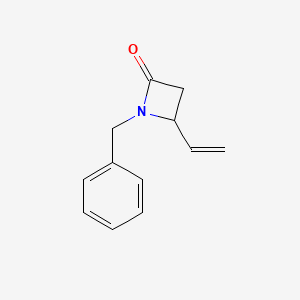![molecular formula C15H13N B14666655 2,3-Dimethylbenzo[h]quinoline CAS No. 37069-37-7](/img/structure/B14666655.png)
2,3-Dimethylbenzo[h]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylbenzo[h]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused ring structure consisting of a benzene ring and a quinoline ring, with two methyl groups attached at the 2 and 3 positions of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylbenzo[h]quinoline can be synthesized through several methods. One common approach involves the Friedländer annulation reaction, where aminonaphthalene carbaldehydes react with primary or secondary alcohols in the presence of urea and potassium hydroxide. This reaction proceeds under basic conditions and results in the formation of the quinoline ring .
Another method involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This reaction can be catalyzed by transition metals or Brønsted acids, depending on the substituents present at the triple bond .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are increasingly being adopted to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,3-diones.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include quinoline-2,3-diones, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dimethylbenzo[h]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,3-Dimethylbenzo[h]quinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to intercalate into DNA, disrupting the replication process. In cancer cells, it can induce apoptosis by interacting with key signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
2,3-Dimethylbenzo[h]quinoline can be compared with other quinoline derivatives, such as:
Benzo[h]quinoline: Lacks the methyl groups at the 2 and 3 positions, resulting in different chemical properties and reactivity.
2,4-Dimethylbenzo[h]quinoline: Has methyl groups at the 2 and 4 positions, leading to variations in its electronic and steric properties.
Benzo[c]acridine: Contains an additional fused ring, which significantly alters its chemical behavior and applications.
Properties
CAS No. |
37069-37-7 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2,3-dimethylbenzo[h]quinoline |
InChI |
InChI=1S/C15H13N/c1-10-9-13-8-7-12-5-3-4-6-14(12)15(13)16-11(10)2/h3-9H,1-2H3 |
InChI Key |
BARSWBXDPGYTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C=C2)N=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)

